Gastrointestinal Tolerability: Etidronate vs. Alendronate in Pooled Head‑to‑Head Trials
Pooled analysis of three head‑to‑head clinical trials demonstrated that alendronate‑treated patients had significantly higher odds of experiencing mild upper gastrointestinal events compared to etidronate‑treated patients [1].
| Evidence Dimension | Upper gastrointestinal tolerability (odds of mild upper GI events) |
|---|---|
| Target Compound Data | Etidronate: reference group (lower event rate) |
| Comparator Or Baseline | Alendronate: significantly higher odds of mild upper GI events |
| Quantified Difference | Alendronate participants had higher odds of mild upper GI events than etidronate participants in three pooled head‑to‑head trials (p < 0.05) |
| Conditions | Postmenopausal women with osteoporosis; head‑to‑head randomized controlled trials; oral administration |
Why This Matters
For procurement decisions involving patients with baseline upper GI sensitivity or those unable to tolerate alendronate, etidronate offers a quantitatively verified tolerability advantage.
- [1] AHRQ Effective Health Care Program. Comparative Effectiveness of Treatments To Prevent Fractures in Men and Women With Low Bone Density or Osteoporosis. Final Research Review. December 17, 2007. View Source
